molecular formula C9H11NO4 B1421163 Methyl 5,6-dimethoxypicolinate CAS No. 324028-87-7

Methyl 5,6-dimethoxypicolinate

Cat. No. B1421163
M. Wt: 197.19 g/mol
InChI Key: PVGFGXWPUXNVFR-UHFFFAOYSA-N
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Description

Methyl 5,6-dimethoxypicolinate is a chemical compound with the empirical formula C9H11NO4 . It has a molecular weight of 197.19 and is sold as a solid . The compound is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Methyl 5,6-dimethoxypicolinate is represented by the SMILES string COC(=O)c1ccc(OC)c(OC)n1 . This indicates that the molecule consists of a picolinate core (a benzene ring with a nitrogen atom and a carboxyl group) with two methoxy groups attached to it .

Scientific Research Applications

Identification in Malignant Melanoma

Methyl 5,6-dimethoxypicolinate, specifically as 5,6-dimethoxyindolyl-2-carboxylic acid, has been identified in the urine of patients with malignant melanoma, indicating the presence of an efficient methylating activity in melanoma tissue (Pavel et al., 1983).

Role in Heterocyclic Derivative Preparation

This compound has been used in the preparation of new heterocyclic derivatives with potential biological activities. A study focused on developing a method to prepare 2,6-dimethoxy derivatives, demonstrating its utility in synthetic chemistry (Janin et al., 1999).

Involvement in Metabolism of Methylglyoxal

Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde formed in numerous reactions, interacts with amino acids to form compounds like 5,6-dimethoxyindolyl-2-carboxylic acid. These interactions are important for understanding complications in diabetes and neurodegenerative diseases (Nemet et al., 2006).

Methylation of Acids

The compound's role in the methylation of acids has been explored, notably in the preparation of methyl esters. This highlights its importance in chemical synthesis and analytical chemistry (Radin et al., 1960).

Implications in Pharmaceutical Chemistry

The synthesis of coumarin derivatives containing pyrazole and indenone rings, which include methyl 5,6-dimethoxypicolinate derivatives, has been investigated for their antioxidant and antihyperglycemic properties, indicating its potential in pharmaceutical research (Kenchappa et al., 2017).

Safety And Hazards

Methyl 5,6-dimethoxypicolinate is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid eye damage . It’s also classified as a combustible solid .

properties

IUPAC Name

methyl 5,6-dimethoxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-5-4-6(9(11)14-3)10-8(7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGFGXWPUXNVFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673912
Record name Methyl 5,6-dimethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-dimethoxypicolinate

CAS RN

324028-87-7
Record name Methyl 5,6-dimethoxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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